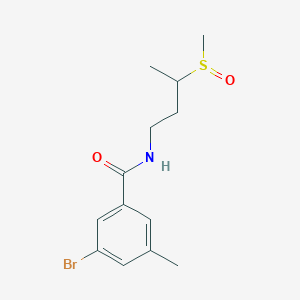![molecular formula C10H11F3N2O2 B6644339 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea, also known as TFU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. TFU is a derivative of phenylurea and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, this compound prevents the formation of new DNA strands, leading to cell death. This compound also disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of stress response pathways. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to cause DNA damage at high concentrations.
将来の方向性
There are several future directions for research on 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, research is needed to better understand the mechanism of action of this compound and its potential for use in combination with other cancer treatments. Finally, studies are needed to evaluate the toxicity of this compound in animal models and to determine its potential for use in clinical trials.
合成法
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can be synthesized through a multistep process involving the reaction of 4-(Hydroxymethyl)benzonitrile with 2,2,2-trifluoroethyl isocyanate. The resulting product is then treated with potassium carbonate to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it suitable for use in scientific research.
科学的研究の応用
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been studied extensively for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell division. This compound has been shown to be effective against a range of cancer types, including breast, lung, and colon cancer. Furthermore, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)6-14-9(17)15-8-3-1-7(5-16)2-4-8/h1-4,16H,5-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIYUFPMIQGAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)



![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
